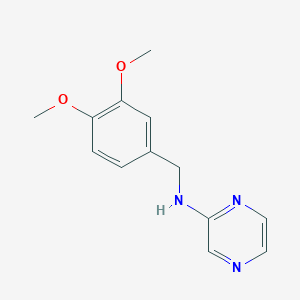![molecular formula C10H16F6N2O B5171507 N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea, also known as TFB, is a chemical compound that has been used in scientific research for its unique properties. TFB is a white crystalline solid that is soluble in organic solvents and is stable under normal laboratory conditions. This compound has been found to have a wide range of applications in various scientific fields, including biochemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea involves its ability to bind to specific sites on ion channels and receptors, thereby modulating their activity. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to interact with the extracellular domain of ASICs, blocking their activity and reducing the influx of calcium ions into the cell. Similarly, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to bind to the ligand-binding domain of the α7 nicotinic acetylcholine receptor, inhibiting its activity and reducing the release of neurotransmitters.
Biochemical and Physiological Effects:
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to have a range of biochemical and physiological effects in various systems. In the nervous system, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to reduce the excitability of neurons and suppress the release of neurotransmitters. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has also been found to have anti-inflammatory effects, reducing the production of cytokines and chemokines in immune cells.
Advantages and Limitations for Lab Experiments
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has several advantages for laboratory experiments, including its high purity and stability under normal laboratory conditions. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea is also soluble in organic solvents, making it easy to use in a range of experimental protocols. However, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea. One area of interest is the development of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea analogs with improved potency and selectivity for specific ion channels and receptors. Another area of interest is the study of the physiological and pathological roles of ASICs and α7 nicotinic acetylcholine receptors in various systems, including the nervous system and immune system. Additionally, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea may have potential applications in the treatment of various diseases, including pain, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea involves the reaction of sec-butylamine with 1,1,1-trifluoroacetone in the presence of a catalyst such as sodium hydride. The resulting product is then treated with urea to form N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea. This method has been found to be efficient and yields high purity N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea.
Scientific Research Applications
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been widely used in scientific research due to its ability to modulate the activity of certain ion channels and receptors in the nervous system. This compound has been found to be a potent inhibitor of the acid-sensing ion channel (ASIC) and has been used to study the physiological and pathological roles of ASICs in the nervous system. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has also been found to be a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
properties
IUPAC Name |
1-butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F6N2O/c1-4-6(3)17-7(19)18-8(5-2,9(11,12)13)10(14,15)16/h6H,4-5H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVIXJSPKJKQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)


![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171465.png)
![[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)

![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)
![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)